Methyl 2-amino-5-methyl-3-oxohexanoate
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Description
“Methyl 2-amino-5-methyl-3-oxohexanoate” is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 . This compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H15NO3 . The InChI code for this compound is 1S/C8H14O3/c1-6(2)4-7(9)5-8(10)11-3/h6H,4-5H2,1-3H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Application in Synthesis of Leukotriene Intermediates
Methyl 5S-(benzoyloxy)-6-oxohexanoate, an intermediate structurally related to Methyl 2-amino-5-methyl-3-oxohexanoate, is significant in synthetic routes for leukotriene B4, a lipoxygenase-derived arachidonic acid metabolite. This compound is accessible via a three-step process from 2-cyclohexen-1-one using Schreiber's unsymmetrical ozonolysis protocol (Hayes & Wallace, 1990).
Role in Amino Acid Fermentation Pathway
In the lysine fermentation pathway, 3,5-diaminohexanoate, a new basic amino acid, is formed through a cobamide coenzyme-dependent reaction that migrates the terminal amino group of β-lysine to carbon atom 5. This process involves the transformation of α-lysine into β-lysine and subsequently into 3,5-diaminohexanoate (Tsai & Stadtman, 1968).
Catalytic Aminocarbonylation
In a study involving amino acid methyl esters, palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes (including 1-iodo-cyclohexene and 17-iodo-androst-16-ene) was performed. This process led to the formation of 2-oxo-carboxamide type derivatives and carboxamides of the expected structure in excellent yields, using elevated carbon monoxide pressure (Müller et al., 2005).
Synthesis of Enaminones and Anticonvulsant Activity
This compound is closely related to enaminones, which have been evaluated for their anticonvulsant properties. Though specific derivatives were not active against amygdala kindled seizures, this research provided insights into the molecular characteristics and potential anticonvulsant applications of such compounds (Scott et al., 1993).
Properties
IUPAC Name |
methyl 2-amino-5-methyl-3-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-6(10)7(9)8(11)12-3/h5,7H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUWYJYBFZJNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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